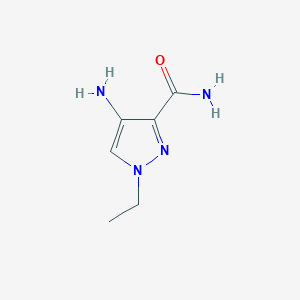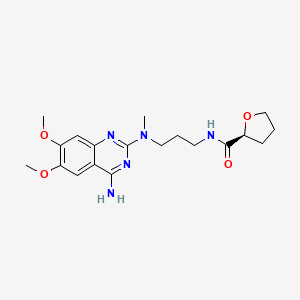
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
説明
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (MOB) is an organic compound with a molecular formula of C9H7NO3. It is a white crystalline solid that is soluble in water and alcohols. MOB is a derivative of benzoic acid and has been used in various scientific applications including medicinal chemistry, organic synthesis, and pharmacology. MOB has been found to have a variety of biochemical and physiological effects. The purpose of
科学的研究の応用
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, have been studied for their corrosion inhibition properties. These compounds, including similar derivatives like MBIMOT, EBIMOT, and PBIMOT, show promising results in protecting mild steel against corrosion in sulphuric acid environments. Their effectiveness is evident through increased charge transfer resistance and the formation of protective layers, as verified by electrochemical and SEM methods (Ammal, Prajila, & Joseph, 2018).
Synthesis and Characterization
The synthesis of closely related compounds, such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, has been achieved through thermal heterocyclization methods. This research highlights the effective methodologies for synthesizing such compounds, which are important for further applications in various fields (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Mesogenic Materials and Liquid Crystals
Compounds containing the 1,2,4-oxadiazole moiety, similar to the subject compound, have been synthesized and studied for their mesomorphic behaviors. Their liquid crystalline properties were investigated using techniques like optical polarized microscopy and differential scanning calorimetry, indicating potential applications in material science (Ali & Tomi, 2018).
Advanced Synthesis Techniques
New approaches for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring have been developed, offering higher yields and shorter synthesis steps. These methodologies are crucial for efficient production of such compounds for various research and industrial applications (Krasouskaya, Danilova, Baikov, Kolobov, & Kofanov, 2015).
Photolysis Studies
The photolysis of 1,3,4-oxadiazoles, a group that includes compounds similar to this compound, has been researched to understand their behavior under irradiation in alcohols. This study provides insights into the chemical reactions and transformations of such compounds under specific conditions (Tsuge, Oe, & Tashiro, 1977).
作用機序
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-angiogenic properties , suggesting that they may interact with proteins involved in angiogenesis.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential anti-angiogenic properties of 1,2,4-oxadiazoles , it is plausible that this compound could influence pathways related to angiogenesis.
Pharmacokinetics
The compound’s water solubility at 25 degrees celsius is estimated to be 9641 mg/L , which could influence its bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anticancer activity , suggesting potential cytotoxic effects.
生化学分析
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases, which are involved in the inflammatory response. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For example, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting their catalytic activity. This compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can modulate signal transduction pathways by binding to receptors and influencing downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of this compound with cofactors and other enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAUYQBZSOHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427807 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95124-68-8 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)


![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)


![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)






